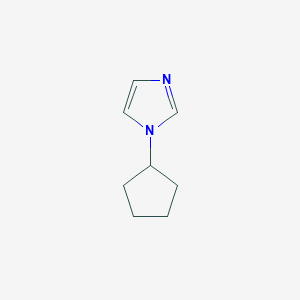

1-环戊基-1H-咪唑

描述

1-Cyclopentyl-1H-imidazole is a chemical compound with the linear formula C9H13O2N2Cl1 . It is a solid substance and is a part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of imidazoles has seen significant advancements, particularly in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components in functional molecules used in various applications . The bonds constructed during the formation of the imidazole have been a focus of these methodologies . For instance, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions were mild enough to include a variety of functional groups .Molecular Structure Analysis

The molecular structure of 1-Cyclopentyl-1H-imidazole is confirmed by 1H NMR and 13C NMR studies . The bonds formed in the reaction are highlighted throughout the review and the standard numbering of imidazoles is used in the description of disconnections .Chemical Reactions Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .Physical And Chemical Properties Analysis

1-Cyclopentyl-1H-imidazole is a solid substance . Its linear formula is C9H13O2N2Cl1 .科学研究应用

抗癌特性

1-环戊基-1H-咪唑及其衍生物在抗癌研究中表现出显着的潜力。各种研究表明了它们在抑制癌细胞生长和诱导细胞凋亡方面的功效:

环氧合酶酶的抑制和抗增殖作用

某些 1H-咪唑衍生物已显示出对环氧合酶酶的强抑制作用,并对人乳腺癌细胞系增加了抗增殖作用 (Wiglenda 等,2005 年)。

基于钌的抗癌候选药物

具有咪唑的钌配位化合物,如 NAMI-A 和 KP1019/1339,已引起人们的关注,成为有前途的抗癌候选药物,其中 KP1019 显示出治疗铂耐受性结直肠癌的潜力 (Alessio & Messori,2019 年)。

具有抗菌活性的新型咪唑的合成

已合成具有显着抗菌活性的新型咪唑衍生物,这可能对癌症治疗产生影响 (Narwal 等,2012 年)。

诱导细胞凋亡和细胞衰老的咪唑衍生物

一系列新的 2,4,5-三取代和 1,2,4,5-四取代咪唑已通过诱导癌细胞的细胞凋亡和细胞衰老显示出抗癌潜力 (Sharma 等,2014 年)。

其他应用

1-环戊基-1H-咪唑衍生物还在其他科学领域有应用:

细胞色素 P450 酶的抑制

这些衍生物已被测试为细胞色素 P450 酶 CYP2A6 和 CYP2A13 的抑制剂,表明了潜在的治疗应用 (Chougnet 等,2009 年)。

抗癌候选药物的 ADMET 特性的设计和预测

旨在抑制血红素加氧酶-1(几种类型癌症的促成因素)的基于咪唑的药物已显示出强结合亲和力和可接受的口服生物利用度 (Rahman 等,2021 年)。

选择性血栓素合酶抑制剂

这些抑制剂包括 1-[(芳氧基)烷基]-1H-咪唑,在心血管疾病中具有应用,并已显示出抑制血栓素合酶的潜力 (Cross 等,1985 年)。

钯催化的咪唑衍生物合成

钯催化的 1-芳基-1H-咪唑的直接芳基化已用于合成 1,5-二芳基-1H-咪唑,该咪唑对人肿瘤细胞系显示出细胞毒活性 (Bellina 等,2005 年)。

作用机制

Target of Action

Imidazole, a core component of the compound, is known to interact with several targets, includingMonomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , and Myoglobin among others . These targets play various roles in biological processes, contributing to the compound’s overall effect.

Mode of Action

Imidazole derivatives are known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The interaction of the compound with its targets and the resulting changes would depend on the specific target and the context of the interaction.

Biochemical Pathways

For instance, it plays a central role in the biosynthesis of histidine and purines . The compound’s interaction with its targets could potentially affect these and other related pathways, leading to downstream effects.

Pharmacokinetics

In a chronic mouse model, subjects survived well after 30, 60, and 90 days of doses ranging from 50 mg/kg to 100 mg/kg . Heart, liver, kidney, and brain tissues were analyzed for accumulations of ICA-1S . These findings may provide some insight into the potential pharmacokinetics of 1-Cyclopentyl-1H-imidazole.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels.

安全和危害

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . It is sold “as-is” and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product . The product may form combustible dust concentrations in air and is harmful if swallowed . It causes severe skin burns and eye damage and may cause respiratory irritation .

未来方向

Imidazoles are being deployed in a variety of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

属性

IUPAC Name |

1-cyclopentylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-4-8(3-1)10-6-5-9-7-10/h5-8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXUDQKHRDLLHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-N-(2-{[5-(trifluoromethyl)pyridin-2-yl]sulphonyl}ethyl)nicotinamide](/img/structure/B3042950.png)

![(Z)-3-[5-amino-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B3042952.png)

![[(E)-(5-methyl-2-propan-2-ylidenecyclohexylidene)amino] 2,6-difluorobenzoate](/img/structure/B3042953.png)

![2-bromo-N-(5-{[2,6-dinitro-4-(trifluoromethyl)phenyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3042960.png)

![2-{[3-(3-chloro-4-fluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran](/img/structure/B3042962.png)

![2-{[(4-Chlorophenethyl)amino]carbonyl}-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate](/img/structure/B3042965.png)

![[({[(2-Chloro-3-phenylprop-2-enylidene)amino]oxy}carbonyl)amino](2,6-difluorophenyl)methanone](/img/structure/B3042970.png)